N-(pyridin-2-ylmethyl)sulfamide
Overview
Description
Mechanism of Action
- Bacteria require PABA for synthesizing folic acid , which is essential for DNA production. By inhibiting the enzyme that converts PABA to folic acid, sulfamethazine disrupts bacterial growth and replication .
- Without sufficient folic acid, bacteria cannot produce DNA, RNA, and other essential molecules, leading to their inhibition and eventual death .
- Impact on Bioavailability :
- Efficacy and Stability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing N-(pyridin-2-ylmethyl)sulfamide involves a one-pot, palladium-catalyzed, water-promoted reaction under microwave irradiation . This method is acid-free, has good substrate scope, excellent functional group compatibility, and yields high product quantities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the one-pot palladium-catalyzed method mentioned above could be adapted for larger-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)sulfamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Commonly employs hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Often uses halogenated compounds and bases under controlled conditions.
Major Products
The major products formed from these reactions include various substituted amides and imidazopyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(pyridin-2-ylmethyl)sulfamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal applications.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their varied medicinal applications.
Uniqueness
N-(pyridin-2-ylmethyl)sulfamide is unique due to its sulfamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it valuable in specific research and industrial applications.
Properties
IUPAC Name |
2-[(sulfamoylamino)methyl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-3-1-2-4-8-6/h1-4,9H,5H2,(H2,7,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNARIWDSHXOBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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